molecular formula C10H15BrMgS B6336467 (3-Hexylthiophen-2-yl)magnesium bromide CAS No. 228414-98-0

(3-Hexylthiophen-2-yl)magnesium bromide

Cat. No.: B6336467
CAS No.: 228414-98-0
M. Wt: 271.50 g/mol
InChI Key: JZWJFNIKLLBURJ-UHFFFAOYSA-M
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Description

Role as a Key Organomagnesium Reagent

(3-Hexylthiophen-2-yl)magnesium bromide functions as a potent Grignard reagent, a class of organometallic compounds discovered by Victor Grignard. In this role, it serves as a source of a nucleophilic 3-hexyl-2-thienyl anion. The reagent is typically not isolated but prepared in situ for immediate use in subsequent reactions.

A primary method for its synthesis is through a Grignard metathesis reaction, also known as a bromine-magnesium exchange. This process often involves treating 2,5-dibromo-3-hexylthiophene (B54134) with an alkyl Grignard reagent, such as isopropylmagnesium chloride. beilstein-journals.orgethz.ch This exchange is regioselective, leading to the formation of a mixture of (3-hexyl-5-bromothiophen-2-yl)magnesium bromide and its isomer, (3-hexyl-2-bromothiophen-5-yl)magnesium bromide. ethz.ch The resulting thienyl Grignard reagent is then poised for participation in catalyzed cross-coupling reactions.

The key utility of this compound is demonstrated in Kumada-Tamao-Corriu cross-coupling reactions. rsc.org In these reactions, the thienyl Grignard reagent couples with various organic halides in the presence of a nickel or palladium catalyst. rsc.org This catalytic cycle facilitates the formation of a new carbon-carbon bond between the thiophene (B33073) ring and the organic halide's residue, a fundamental transformation for constructing more complex molecular architectures. For instance, it can be coupled with aryl halides to synthesize thiophene-based monomers for subsequent polymerization. rsc.org

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₀H₁₅BrMgS
Molecular Weight 271.50 g/mol nih.gov
IUPAC Name magnesium;3-hexyl-2H-thiophen-2-ide;bromide nih.gov

Significance in Conjugated Polymer Chemistry

The most prominent application of this compound is in the synthesis of conjugated polymers, particularly regioregular poly(3-hexylthiophene) (P3HT). researchgate.netuobasrah.edu.iq P3HT is one of the most extensively studied conductive polymers due to its excellent solubility, processability, and favorable electronic properties, making it a benchmark material for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. researchgate.netuobasrah.edu.iqnih.gov

This compound is the essential monomer in the Grignard Metathesis (GRIM) polymerization, a specific type of Kumada catalyst-transfer polycondensation (KCTP). beilstein-journals.orgethz.ch This "living" chain-growth polymerization allows for the synthesis of P3HT with controlled high molecular weights and low polydispersity, which are critical factors for device performance. researchgate.net The polymerization is initiated by adding a nickel catalyst, such as dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (Ni(dppp)Cl₂), to the Grignard monomer solution. beilstein-journals.orgethz.chresearchgate.net

The regioregularity of the polymer chain—the specific orientation of the hexyl side chains—is crucial for its properties. A high degree of head-to-tail (HT) coupling allows the polymer chains to adopt a planar conformation, which facilitates intermolecular π-π stacking. researchgate.net This ordered packing enhances charge carrier mobility and optical absorption. The use of this compound in KCTP is a highly effective method for achieving high regioregularity (>95%). beilstein-journals.orgethz.chresearchgate.net Research has demonstrated that optimizing reaction conditions, such as the choice of catalyst and the use of additives like lithium chloride, can yield P3HT with high molecular weights and very low polydispersity indices (PDI), approaching the ideal value of 1.0. researchgate.net

Table 2: Research Findings on P3HT Synthesis via KCTP

Catalyst/Conditions Monomer Number-Average Molecular Weight (Mₙ) Polydispersity Index (PDI) Regioregularity
Ni(dppp)Cl₂ 2,5-dibromo-3-hexylthiophene 38,449 g/mol 1.18 >95% researchgate.net
Ni(dppp)Cl₂ with LiCl 2,5-dibromo-3-hexylthiophene 40,270 g/mol 1.03 High researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;3-hexyl-2H-thiophen-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15S.BrH.Mg/c1-2-3-4-5-6-10-7-8-11-9-10;;/h7-8H,2-6H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWJFNIKLLBURJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=[C-]SC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrMgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Hexylthiophen 2 Yl Magnesium Bromide

Direct Magnesium Insertion Strategies

The most traditional method for preparing Grignard reagents is the direct reaction of an organic halide with metallic magnesium. This oxidative insertion of magnesium into the carbon-halogen bond is a heterogeneous reaction that is highly dependent on the condition of the magnesium surface and the reaction environment.

Reaction of 2-Bromo-3-hexylthiophene (B1249596) with Magnesium Turnings

The direct synthesis of (3-Hexylthiophen-2-yl)magnesium bromide involves the reaction of 2-bromo-3-hexylthiophene with magnesium turnings in an appropriate ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.commnstate.edu The reaction is initiated by the addition of the organohalide to a suspension of magnesium turnings.

The general reaction is as follows:

C₁₀H₁₅BrS + Mg → C₁₀H₁₅BrMgS

The initiation of the reaction can sometimes be sluggish due to a passivating layer of magnesium oxide on the surface of the turnings. stackexchange.com Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled reaction rate. stackexchange.com The progress of the reaction can often be observed by a change in the appearance of the reaction mixture, such as turbidity or a color change. wisc.edu

ParameterTypical Conditions
Starting Material 2-Bromo-3-hexylthiophene
Reagent Magnesium Turnings
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Initiation Gentle heating, addition of an activating agent (e.g., iodine)
Temperature Room temperature to reflux, depending on reactivity
Atmosphere Inert (e.g., Nitrogen or Argon)

Influence of Anhydrous Conditions and Inert Atmosphere

The synthesis of Grignard reagents, including this compound, is highly sensitive to moisture and atmospheric oxygen. Grignard reagents are potent nucleophiles and strong bases that readily react with protic solvents like water. This reaction protonates the Grignard reagent, leading to the formation of the corresponding alkane (in this case, 3-hexylthiophene) and a magnesium hydroxide (B78521) halide, which consumes the desired product. acs.orgresearchgate.netresearchgate.net

To prevent this, all glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction is also conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent the oxidation of the Grignard reagent by atmospheric oxygen. stackexchange.com

Magnesium Exchange Reactions

An alternative to direct magnesium insertion is the use of magnesium exchange reactions, also known as transmetalation. This method involves the reaction of a more reactive organomagnesium compound with a less reactive organic halide.

Transmetalation from Halogenated Thiophenes with Alkyl Grignard Reagents

This approach utilizes a pre-formed, commercially available Grignard reagent, such as tert-butylmagnesium chloride or isopropylmagnesium chloride, to undergo a halogen-metal exchange with a halogenated thiophene (B33073) derivative. organic-chemistry.org This method can be particularly advantageous when direct insertion is difficult or when the starting material is a di-halogenated thiophene. The reaction of 2,5-dibromo-3-hexylthiophene (B54134) with one equivalent of an alkyl Grignard reagent, like tert-butylmagnesium chloride, results in a metathesis to form the more stable thienyl Grignard reagent. researchgate.netuni-muenchen.de

ReagentSubstrateProduct
tert-Butylmagnesium chloride2,5-Dibromo-3-hexylthiophene2-Bromo-5-chloromagnesium-3-hexylthiophene
Isopropylmagnesium chloride2-Bromo-5-iodo-3-hexylthiophenePoly(3-hexylthiophene) precursor

Regioselectivity in Grignard Monomer Formation

When using a dihalogenated starting material like 2,5-dibromo-3-hexylthiophene, the magnesium exchange reaction shows a high degree of regioselectivity. The reaction with an alkyl Grignard reagent predominantly forms the Grignard reagent at the 5-position of the thiophene ring, yielding 2-bromo-5-chloromagnesium-3-hexylthiophene as the major product. This regioselectivity is crucial for subsequent polymerization reactions to produce regioregular polymers.

Use of Additives and Catalysts in Grignard Formation

To overcome the initiation difficulties associated with the passivating oxide layer on magnesium, various chemical and physical methods can be employed. These additives and catalysts facilitate the exposure of the reactive magnesium metal surface.

Common activating agents include small amounts of iodine, 1,2-dibromoethane (B42909), or methyl iodide. stackexchange.com Iodine is thought to react with small areas of exposed magnesium, which helps to dislodge the oxide layer. reddit.com The use of 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethene gas, providing a visual cue that the magnesium is active, and the byproducts are innocuous. stackexchange.com

Mechanical methods such as crushing the magnesium pieces in situ, rapid stirring, or sonication can also be used to break the oxide layer and expose a fresh, reactive metal surface. stackexchange.comnih.gov Additionally, highly reactive forms of magnesium, such as Rieke magnesium, which is prepared by the reduction of a magnesium salt, can be used to facilitate the reaction, especially for less reactive organic halides. adichemistry.comcmu.eduriekemetals.com In some cases, the addition of a co-solvent or a salt like lithium chloride can also enhance the reactivity and solubility of the Grignard reagent. researchgate.net

MethodDescription
Chemical Activation Addition of small quantities of iodine, 1,2-dibromoethane, or methyl iodide to react with the magnesium surface. stackexchange.comreddit.com
Mechanical Activation Grinding magnesium turnings, sonication, or vigorous stirring to physically break the magnesium oxide layer. stackexchange.comnih.gov
Highly Reactive Magnesium Use of commercially available Rieke magnesium to ensure a highly active surface area for reaction. cmu.eduriekemetals.com
Additives The presence of LiCl can facilitate the Br/Mg exchange for the preparation of functionalized aryl- and heteroarylmagnesium compounds. organic-chemistry.org

Role of Lithium Chloride (LiCl)

The addition of lithium chloride (LiCl) to Grignard reaction mixtures has a profound accelerating and stabilizing effect, leading to the creation of so-called "Turbo-Grignard" reagents. acs.orgresearchgate.net This technique is particularly advantageous in the synthesis of this compound. The primary roles of LiCl include disrupting the passivating magnesium oxide layer on the surface of the magnesium metal, breaking down Grignard reagent aggregates in solution, and forming highly reactive magnesium "ate" complexes (RMgCl·LiCl). acs.orgresearchgate.net

The presence of LiCl facilitates the insertion of magnesium into the carbon-bromine bond of 2-bromo-3-hexylthiophene under milder conditions than typically required. researchgate.net This enhanced reactivity allows for the reaction to proceed efficiently at lower temperatures, which in turn suppresses common side reactions. umich.edu Studies have shown that the rate of bromine-magnesium exchange reactions can be significantly faster in the presence of LiCl. For instance, the reaction of i-PrMgCl with 3-bromobenzo[b]thiophene is approximately 19 times slower without LiCl. reading.ac.uk This acceleration is crucial for preparing functionalized or sensitive Grignard reagents, ensuring high conversion and yield. researchgate.net

ConditionKey EffectOutcome for Grignard SynthesisReference
Without LiClSlower reaction rate; Grignard reagent exists as aggregated species.Lower yield, requires harsher conditions (higher temperature), more side products. reading.ac.uk
With LiCl ("Turbo-Grignard")Breaks down aggregates, forms highly reactive RMgCl·LiCl complexes.Increased reaction rate, higher yield, allows for milder conditions (e.g., 0 °C to 25 °C), tolerates more functional groups. acs.orgresearchgate.net

Optimization of Reaction Conditions for High Conversion

Achieving high conversion rates in the synthesis of this compound necessitates careful control over reaction parameters. Temperature, reaction time, and solvent choice are interdependent variables that critically influence reaction efficiency, selectivity, and product purity.

Solvent Selection (e.g., Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF))

The choice of solvent is critical in Grignard reagent synthesis, as it must solvate and stabilize the organomagnesium species. Tetrahydrofuran (THF) is the conventional solvent for this purpose. However, 2-Methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, has emerged as a superior "green" alternative for several reasons.

2-MeTHF possesses a higher boiling point (80 °C) compared to THF (66 °C), which allows reactions to be conducted at elevated temperatures, potentially increasing the reaction rate without needing a pressurized system. Furthermore, 2-MeTHF exhibits improved stability in the presence of strong bases like organolithiums and can lead to higher yields and cleaner phase separations during aqueous workup due to its lower water solubility. For Grignard reactions specifically, using 2-MeTHF has been shown to increase yields and reduce the formation of undesired Wurtz coupling by-products.

PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Reference
SourcePetrochemical-derivedBiomass-derived (e.g., from corn cobs)
Boiling Point66 °C80 °C
Water SolubilityMiscibleLow
Performance in Grignard ReactionsStandard solvent, effective but can lead to side reactions.Higher yields, reduced Wurtz coupling, allows for higher reaction temperatures.
StabilityLower stability with highly basic reagents (e.g., n-BuLi).Higher stability with highly basic reagents.

Continuous Flow Synthesis of Grignard Monomers

Continuous flow chemistry offers significant advantages for the synthesis of Grignard reagents, including this compound, by addressing the safety and scalability challenges of traditional batch processing. researchgate.net The excellent heat and mass transfer in microreactors or packed-bed reactors allows for the safe handling of the highly exothermic Grignard formation, minimizing the risk of thermal runaway and enabling operation at higher temperatures than are feasible in batch. researchgate.net

A typical flow setup involves pumping a solution of the organic halide (e.g., 2-bromo-3-hexylthiophene) in a suitable solvent through a column packed with magnesium turnings. researchgate.net The Grignard reagent is generated in situ and can be immediately used in a subsequent "telescoped" reaction step, which is ideal for producing unstable intermediates. researchgate.net This on-demand generation enhances safety and process efficiency. Process Analytical Technology (PAT), such as in-line IR spectroscopy, can be integrated to monitor the reaction in real-time, allowing for precise control over parameters like residence time (determined by flow rate and reactor volume) to maximize conversion and selectivity. researchgate.net Studies have demonstrated that continuous flow processes can increase the conversion of organic halides to their corresponding Grignard reagents to over 95%, a significant improvement over typical batch methods. researchgate.net

ParameterDescriptionImpact on Continuous Flow SynthesisReference
Reactor TypePacked-bed reactor with magnesium turnings.Provides a high surface area of magnesium for efficient reaction. researchgate.net
Flow RateThe speed at which the reagent solution is pumped through the reactor.Inversely related to residence time; must be optimized to allow for complete reaction without over-processing. researchgate.net
Residence TimeThe average time the reagent solution spends in the reactor.A key parameter for controlling conversion. Longer residence times generally lead to higher conversion. researchgate.net
TemperatureThe temperature of the packed-bed reactor.Higher temperatures can increase reaction rates, a benefit enabled by the superior heat control of flow systems.
Conversion RatePercentage of starting halide converted to Grignard reagent.Can exceed 95% with optimized flow conditions, often superior to batch processes. researchgate.net

Reactivity and Mechanistic Aspects of 3 Hexylthiophen 2 Yl Magnesium Bromide

Nucleophilic Reactivity in Organic Transformations

As a potent nucleophile, (3-hexylthiophen-2-yl)magnesium bromide readily attacks a variety of electrophilic centers. libretexts.org This reactivity is fundamental to its role in constructing more complex molecular architectures.

Consistent with the general reactivity of Grignard reagents, it is expected to react with various carbonyl compounds. miracosta.edu For instance, its addition to ketones, such as benzophenone, would proceed via nucleophilic attack on the electrophilic carbonyl carbon, followed by an acidic workup, to yield a tertiary alcohol. odinity.comoc-praktikum.de Similarly, reaction with aldehydes would produce secondary alcohols, while reaction with formaldehyde (B43269) would yield a primary alcohol. libretexts.orgmiracosta.edu

The nucleophilic character of this compound also allows it to react with carbon dioxide. This reaction, after an acidic workup, results in the formation of a carboxylic acid, specifically 3-hexylthiophene-2-carboxylic acid. quora.comsigmaaldrich.com Another documented nucleophilic transformation is its reaction with di-tert-butyl dicarbonate, which yields the corresponding ester-substituted thiophene (B33073).

Role in Carbon-Carbon Bond Formation

A primary application of this compound is as a monomer in the synthesis of conjugated polymers, most notably poly(3-hexylthiophene) (P3HT). nih.gov This polymer is of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The formation of P3HT from its monomeric precursor is a prime example of carbon-carbon bond formation facilitated by this Grignard reagent.

Two prominent methods for this polymerization are the Grignard Metathesis (GRIM) polymerization and Kumada Catalyst-Transfer Polycondensation (KCTP). nih.govacs.org

In the Grignard Metathesis (GRIM) method, 2,5-dibromo-3-hexylthiophene (B54134) is treated with a Grignard reagent like methylmagnesium bromide to form a mixture of brominated thienyl Grignard regioisomers, which then undergoes nickel-catalyzed polymerization. acs.org

The Kumada Catalyst-Transfer Polycondensation (KCTP) is a chain-growth polymerization mechanism that allows for the synthesis of well-defined, regioregular P3HT with controlled molecular weight and low polydispersity. nih.govharvard.edu The process typically starts with the monomer 2-bromo-5-chloromagnesio-3-hexylthiophene, which is polymerized using a nickel catalyst such as Ni(dppp)Cl2 (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane). harvard.edu Mechanistic studies have shown that the polymer chains uniformly possess a hydrogen atom at one end and a bromine atom at the other. harvard.edu The polymerization proceeds via the coupling of the monomer with the growing polymer chain through the nickel catalyst, which then transfers intramolecularly to the terminal carbon-bromine bond of the elongated molecule, ready for the next monomer addition. harvard.edu This "catalyst-transfer" mechanism is key to the controlled nature of the polymerization.

The table below summarizes the key polymerization methods involving this compound or its immediate precursors.

Polymerization MethodStarting Monomer(s)CatalystKey Feature
Grignard Metathesis (GRIM) 2,5-Dibromo-3-hexylthiopheneNi(dppp)Cl2Large-scale synthesis at room temperature. acs.org
Kumada Catalyst-Transfer Polycondensation (KCTP) 2-bromo-5-chloromagnesio-3-hexylthiopheneNi(dppp)Cl2Chain-growth mechanism, controlled molecular weight. harvard.edu
Surface-Initiated KCTP 2-bromo-5-chloromagnesio-3-alkylthiopheneNickel-basedCovalent grafting of P3HT onto surfaces. researchgate.net

Understanding of Reaction Pathways

The formation of the Grignard reagent itself, and its subsequent reactions, are governed by specific mechanistic principles.

Radical Processes in Grignard Reagent Formation

The formation of a Grignard reagent, such as this compound from 2-bromo-3-hexylthiophene (B1249596) and magnesium metal, is not a simple insertion reaction. Evidence from studies on various alkyl and aryl halides suggests that the reaction proceeds through a radical mechanism on the surface of the magnesium metal. harvard.edunih.gov

The generally accepted mechanism involves the transfer of an electron from the magnesium surface to the organic halide (R-X). This forms a radical anion which then fragments into an organic radical (R•) and a halide ion. These species are thought to exist in close proximity to the magnesium surface. The organic radical can then react with a magnesium-halide species (MgX•) on the surface to form the final Grignard reagent (R-Mg-X).

The existence of free radical intermediates in Grignard formation has been substantiated by radical trapping experiments. harvard.eduyoutube.com In these experiments, a stable radical scavenger, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO•), is added to the reaction. The detection of products formed from the reaction of the organic radical with the scavenger provides strong evidence for the presence of these radical intermediates along the main reaction pathway. youtube.com While these specific experiments have not been reported for 2-bromo-3-hexylthiophene, the consistency of these findings across many Grignard systems suggests a similar radical pathway is highly probable for its formation.

Induction Period and Exothermicity in Grignard Synthesis

The synthesis of Grignard reagents is often characterized by two key practical features: an induction period and significant exothermicity. harvard.edu

The induction period is the initial delay before the reaction begins. harvard.edu This is primarily due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the organic halide from reacting. harvard.edu This layer must be removed or broken down for the reaction to initiate. Several methods are used to activate the magnesium and shorten this induction period, including mechanical methods like crushing the magnesium, or using chemical activators such as iodine or 1,2-dibromoethane (B42909). harvard.edu

Once the reaction initiates, it is often highly exothermic , releasing a significant amount of heat. harvard.edu Calorimetric studies of Grignard reactions have confirmed this large heat release. researchgate.net This exothermicity poses a significant safety hazard, especially on an industrial scale, as the rapid temperature increase can lead to the boiling of the solvent and a dangerous pressure buildup in a closed system, potentially causing a runaway reaction. Therefore, careful temperature control, slow addition of the halide, and efficient cooling are crucial for the safe synthesis of this compound and other Grignard reagents.

The table below outlines the challenges and mitigation strategies associated with Grignard reagent synthesis.

PhenomenonCauseHazardMitigation Strategies
Induction Period Passivating magnesium oxide layer on Mg surface. harvard.eduAccumulation of unreacted halide, leading to a sudden, violent reaction upon initiation.Mechanical activation (crushing, stirring), chemical activation (iodine, 1,2-dibromoethane). harvard.edu
Exothermicity The formation of the C-Mg bond is a highly favorable process. harvard.eduRunaway reaction, over-pressurization of the reactor.Slow addition of halide, efficient cooling, use of reaction calorimetry for monitoring. researchgate.net

Applications in Conjugated Polymer Synthesis: Focus on Poly 3 Hexylthiophene P3ht

Kumada Catalyst Transfer Polymerization (KCTP) / Grignard Metathesis (GRIM) Polymerization

KCTP, or GRIM polymerization, is a chain-growth polymerization method that has become the preferred route for synthesizing regioregular P3HT due to its use of readily available reagents, mild reaction conditions, and rapid polymerization times. beilstein-journals.orgresearchgate.net The process typically begins with the formation of the Grignard monomer, 2-bromo-5-chloromagnesio-3-hexylthiophene, through a magnesium exchange reaction between 2,5-dibromo-3-hexylthiophene (B54134) and an alkyl Grignard reagent like isopropyl magnesium chloride. beilstein-journals.orgnih.gov The resulting (3-Hexylthiophen-2-yl)magnesium bromide isomer then undergoes polymerization upon the introduction of a nickel catalyst. beilstein-journals.org

The choice of catalyst is critical in KCTP as it dictates the control over the polymerization process. Nickel(II) complexes bearing bidentate phosphine (B1218219) ligands are most commonly employed.

Ni(dppp)Cl₂ (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)) : This is a conventional and widely used catalyst for GRIM polymerization. scientific.netrsc.org It facilitates the synthesis of P3HT with high regioregularity and allows for molecular weight control by adjusting the monomer-to-catalyst ratio. d-nb.infoscientific.net For instance, using Ni(dppp)Cl₂ at a 0.5% molar ratio relative to the monomer can yield P3HT with a number-average molecular weight (Mn) of 38.4 kDa and a low polydispersity index (PDI) of 1.18. researchgate.netscientific.net The catalyst is typically added as a solid, as it has only modest solubility in common reaction solvents like THF, and dissociation of the catalyst in solution can be problematic. d-nb.info

Ni(IPr)(acac)₂ (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenenickel(II)) : This catalyst has been shown to enable the controlled synthesis of P3HT with exceptionally high molecular weights, reaching up to 350 kg/mol . fao.orgresearchgate.net The polymerization exhibits "living" characteristics, meaning the polymer chains continue to grow as long as the monomer is available. researchgate.net Kinetic studies using Ni(IPr)(acac)₂ demonstrate a linear increase in molecular weight with monomer conversion while maintaining a narrow PDI, confirming the controlled nature of the polymerization. rsc.org

The following table summarizes polymerization results using these catalytic systems.

CatalystMonomer/Catalyst RatioMn ( kg/mol )PDIRegioregularity (%)Source(s)
Ni(dppp)Cl₂200:138.41.18>98 scientific.netscientific.net
Ni(dppp)Cl₂ with LiCl200:140.31.03>98 scientific.netscientific.net
Ni(IPr)(acac)₂667:198.01.21>99 rsc.org
Ni(IPr)(acac)₂444:1224.01.36>99 rsc.org
Ni(IPr)(acac)₂200:1350.0->99 fao.orgresearchgate.net

Unlike traditional step-growth polycondensations, KCTP proceeds via a chain-growth mechanism. nih.govresearchgate.net This was a significant discovery that explained the ability to synthesize well-defined polymers. researchgate.net The key feature of this mechanism is that the nickel catalyst remains associated with the end of the growing polymer chain throughout the polymerization process. rsc.orgtcu.edu

The polymerization cycle involves the following key steps:

Initiation : The Ni(II) precatalyst is reduced in-situ to an active Ni(0) species, which then undergoes oxidative addition to the C-Br bond of a monomer unit, forming a Ni(II)-thienyl complex.

Propagation : This complex undergoes transmetalation with another Grignard monomer molecule. The new thiophene (B33073) unit coordinates to the nickel center.

Reductive Elimination : A C-C bond is formed between the two thiophene units on the nickel center, regenerating the Ni(0) species, which remains attached to the new, longer polymer chain end.

This process, where the catalytic center is transferred intramolecularly from the reductively eliminated chain to the newly coupled monomer, is the origin of the term "catalyst transfer". nih.gov This "living" process prevents random termination or chain transfer events, allowing for precise control over the polymer's final structure. tcu.edu It has been suggested that the catalyst can even "walk" along the polymerizing chain under certain conditions. nih.gov

Regioregularity refers to the specific orientation of monomer units within the polymer chain. For P3HT, the desired arrangement is a head-to-tail (HT) coupling, where the hexyl side chains are all oriented in the same direction. rsc.org The GRIM polymerization of this compound using nickel catalysts like Ni(dppp)Cl₂ is highly effective at producing P3HT with HT content exceeding 95%, and often approaching 100%. d-nb.inforesearchgate.net

This high degree of regioselectivity is attributed to steric effects. The bulky hexyl group at the 3-position of the thiophene ring sterically hinders head-to-head (HH) and tail-to-tail (TT) couplings, making the HT coupling the overwhelmingly favored pathway. researchgate.net High regioregularity is essential because it allows the polymer chains to adopt a planar conformation and pack efficiently in the solid state, which enhances π-π stacking and facilitates charge transport, thereby improving the performance of electronic devices. rsc.orgtcu.eduuobasrah.edu.iq

A key advantage of KCTP/GRIM is the ability to control the polymer's number-average molecular weight (Mn) and achieve a narrow molecular weight distribution, indicated by a low polydispersity index (PDI). beilstein-journals.orgnih.gov Because the polymerization follows a chain-growth mechanism, the final molecular weight is directly proportional to the initial monomer-to-catalyst (or initiator) ratio ([M]₀/[I]₀). d-nb.inforesearchgate.net

By carefully selecting this ratio, P3HT with a desired molecular weight can be synthesized. researchgate.netscientific.net For example, studies have shown a linear relationship between Mn and the monomer/catalyst ratio for polymerizations catalyzed by both Ni(dppp)Cl₂ and Ni(IPr)(acac)₂. scientific.netresearchgate.net The "living" nature of the polymerization minimizes termination and chain-transfer reactions, resulting in polymers where all chains grow at a similar rate, leading to low PDI values, typically below 1.5. scientific.netd-nb.info The addition of salts like lithium chloride (LiCl) can further improve control, leading to even lower PDIs (approaching 1.03) by minimizing side reactions and promoting monomer conversion. scientific.netscientific.net This precise control over molecular architecture is critical for optimizing the morphology and performance of P3HT-based devices. researchgate.netnih.gov

End-Group Functionalization of Poly(3-hexylthiophene)

The living nature of KCTP, where the nickel catalyst remains active at the polymer chain end, provides a powerful opportunity for post-polymerization modification. researchgate.netresearchgate.net This allows for the precise installation of functional groups at the terminus of the P3HT chain.

After the monomer is fully consumed, the active Ni-P3HT chain end can be treated with a variety of electrophilic quenching agents to introduce specific functionalities. This in-situ quenching strategy is a versatile method for creating well-defined, end-functionalized P3HT. acs.org

For example, the living polymer can be reacted with:

Functionalized Grignard reagents : To introduce complex end-groups.

Vilsmeier–Haack reagent : To install an aldehyde group (-CHO), which can be further modified. acs.org

Carbon dioxide (CO₂) followed by acidification : To create a carboxylic acid (-COOH) end-group. researchgate.net

Phosphorus oxychloride (POCl₃) : To introduce a phosphonic ester moiety. acs.org

This approach has been used to synthesize P3HT with terminal groups like cyanoacrylic acid, which can act as an anchor to bind the polymer to metal oxide surfaces like TiO₂ for photovoltaic applications. researchgate.netacs.org The ability to functionalize the chain ends without disrupting the conjugated backbone is a significant advantage, as it preserves the desirable electronic properties of the P3HT while enabling its integration into more complex material systems and devices. acs.orgacs.org

Synthesis of Block Copolymers Utilizing this compound Derived P3HT

The ability to create well-defined, end-functionalized P3HT using this compound is the foundation for synthesizing advanced block copolymers. rsc.org These materials, which combine the semiconducting properties of P3HT (a "rod" block) with the distinct properties of another polymer segment (a "coil" or another "rod" block), are crucial for controlling morphology at the nanoscale in thin-film devices. nih.gov

A powerful strategy for creating P3HT-based block copolymers is to use the P3HT chain as a macroinitiator for a second, different type of polymerization. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that is well-suited for this purpose. researchgate.net

The process typically involves several steps:

Synthesis of End-Functionalized P3HT: A P3HT chain with a reactive end-group, such as a vinyl or hydroxyl group, is first synthesized via GRIM polymerization. For example, quenching the living polymerization with vinylmagnesium bromide yields vinyl-terminated P3HT. researchgate.net

Conversion to an ATRP Initiator: The initial end-group is then chemically converted into a group capable of initiating ATRP. A common route involves converting a terminal vinyl group to a hydroxyl group, which is then reacted with 2-bromoisobutyryl bromide to form a bromoester end-group. nih.gov This bromoester is an efficient initiator for ATRP.

ATRP of a Second Monomer: The P3HT-bromoester macroinitiator is then used to polymerize a second monomer, such as a methacrylate, to grow the second block. nih.gov

This method has been successfully used to synthesize a variety of P3HT-based block copolymers, demonstrating its robustness for creating complex macromolecular architectures. researchgate.netnih.gov

Table 2: Example Synthesis of a P3HT-Bromoester ATRP Macroinitiator

Step Reaction Purpose
1 GRIM polymerization of 2,5-dibromo-3-hexylthiophene, quenched with allyl magnesium bromide. Creates allyl-terminated P3HT.
2 Hydroboration/oxidation of allyl-terminated P3HT using 9-BBN and NaOH. Converts the allyl end-group to a hydroxypropyl end-group. nih.gov
3 Reaction of hydroxypropyl-terminated P3HT with 2-bromoisobutyryl bromide. Attaches the bromoester ATRP initiator to the P3HT chain. nih.gov

This sequence yields a P3HT chain ready to initiate the polymerization of a second monomer via ATRP.

Flow Chemistry Approaches for P3HT Synthesis

Traditional batch synthesis of P3HT can suffer from issues with batch-to-batch reproducibility, which is a major hurdle for the commercial-scale production of materials for organic electronics. umons.ac.be Continuous flow chemistry offers a compelling solution to these challenges.

Synthesizing P3HT via GRIM polymerization in a continuous flow reactor has been shown to provide excellent control over the reaction. umons.ac.be In a typical setup, solutions of the this compound monomer and the nickel catalyst are pumped and mixed in a tube reactor.

Key advantages of this approach include:

Precise Molecular Weight Control: The molecular weight of the resulting P3HT can be precisely controlled by adjusting the ratio of monomer to catalyst and the flow rates. umons.ac.be

High Reproducibility: The consistent reaction conditions in a flow reactor lead to high batch-to-batch reproducibility.

Rapid Synthesis: Flow reactors can significantly shorten reaction times, enabling high throughput.

Research has demonstrated the successful synthesis of P3HT in bench-top continuous-flow reactors, yielding polymers with performance in solar cell devices comparable to commercially available, batch-synthesized materials. umons.ac.be

One of the most significant benefits of flow chemistry is the straightforward scalability of the process. Unlike batch reactors, where scaling up often introduces problems with heat transfer and mixing, scaling up a flow process can be as simple as running the reactor for a longer time or by "numbering-up" (running multiple reactors in parallel).

This methodology enables the production of large quantities of device-grade P3HT, which is essential for applications like roll-to-roll printing of organic solar cells. umons.ac.be The ability to generate the Grignard reagent itself in a flow reactor further enhances the potential for a fully continuous, scalable production line for P3HT.

Cross Coupling Reactions and Thiophene Functionalization

Negishi Coupling Reactions Involving (3-Hexylthiophen-2-yl)magnesium bromide

The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org While the primary reagent is an organozinc species, it is commonly prepared from a more reactive organometallic precursor, such as a Grignard reagent.

The initial step for utilizing this compound in a Negishi coupling involves its conversion to the corresponding organozinc reagent, (3-Hexylthiophen-2-yl)zinc bromide. This process, known as transmetalation, is typically achieved by reacting the Grignard reagent with a zinc halide, such as zinc bromide (ZnBr₂). youtube.com This exchange of the magnesium metal for zinc moderates the reactivity of the organometallic compound, making it less basic and more tolerant of various functional groups that might be incompatible with the highly reactive Grignard reagent. youtube.com The formation of the organozinc compound is a critical prerequisite for its participation in the palladium-catalyzed cross-coupling cycle. youtube.com

Once formed, (3-Hexylthiophen-2-yl)zinc bromide can be coupled with a wide array of organic halides (electrophiles) in a palladium-catalyzed reaction. nih.gov The Negishi coupling is noted for its broad substrate scope, allowing for the formation of C(sp³)-C(sp²) bonds. nih.govmit.edu This methodology can be used to couple the 3-hexylthiophene (B156222) moiety with various aryl and heteroaryl bromides and chlorides. nih.govpitt.edu For instance, the coupling of the organozinc reagent derived from this compound with a substituted aryl bromide would yield a 2-aryl-3-hexylthiophene derivative. The efficiency and selectivity of these reactions are often enhanced by specialized phosphine (B1218219) ligands, such as CPhos, which promote the desired reductive elimination step and suppress side reactions like β-hydride elimination. nih.govmit.edu

Organozinc ReagentElectrophile PartnerCatalyst System (Example)Product Type
(3-Hexylthiophen-2-yl)zinc bromideAryl Bromide (e.g., 2-Bromoanisole)Pd(OAc)₂ / CPhos2-Aryl-3-hexylthiophene
(3-Hexylthiophen-2-yl)zinc bromideAryl Chloride (e.g., 2-Chlorobenzonitrile)Pd(OAc)₂ / CPhos2-Aryl-3-hexylthiophene
(3-Hexylthiophen-2-yl)zinc bromideVinyl Halide (e.g., Vinyl Bromide)Ni(acac)₂ / PPh₃2-Vinyl-3-hexylthiophene

C-H Functionalization of Thiophene (B33073) Derivatives via Grignard Reagents

Beyond traditional cross-coupling where the Grignard reagent is the nucleophile, Grignard reagents can also serve as strong bases to facilitate the direct C-H functionalization of other (hetero)aromatic compounds. This modern synthetic strategy avoids the pre-functionalization (e.g., halogenation) of one of the coupling partners. Research has shown that a Grignard reagent like ethylmagnesium chloride, in the presence of a catalytic amount of a secondary amine such as dicyclohexylamine, can induce regioselective magnesiation at the α-position (C-H bond) of a thiophene derivative. researchgate.net This in situ-generated thienyl Grignard reagent can then undergo a nickel- or palladium-catalyzed cross-coupling reaction with an aryl halide to afford the C-H arylated product in good to excellent yields. researchgate.net This approach provides a more atom-economical and practical route to substituted thiophenes, avoiding cryogenic conditions and expensive reagents often associated with organolithium chemistry. researchgate.net

Regioselective Metalation with TMPMgCl·LiCl

The preparation of this compound often relies on the regioselective metalation of a suitable thiophene precursor. The use of advanced organometallic bases is crucial for achieving high selectivity, especially in complex molecules. Among these, the mixed magnesium/lithium amide base, 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (TMPMgCl·LiCl), has proven to be exceptionally effective. sigmaaldrich.comrsc.org

This Hauser base exhibits enhanced kinetic activity, solubility in common ethereal solvents like tetrahydrofuran (B95107) (THF), and increased basicity compared to traditional Grignard reagents or magnesium amides alone. sigmaaldrich.comrsc.org These properties allow for the deprotonation of a wide range of aromatic and heteroaromatic substrates with high functional group tolerance. orgsyn.org The presence of LiCl is critical as it breaks up polymeric aggregates of the magnesium base, leading to more soluble and reactive species. rsc.org

In the context of 3-hexylthiophene derivatives, TMPMgCl·LiCl facilitates highly regioselective deprotonation. For instance, the reaction of 2-chloro-3-hexylthiophene (B1425218) with TMPMgCl·LiCl selectively abstracts the proton at the C5 position, which is the most acidic site adjacent to the thiophene's sulfur atom and activated by the existing substituents. However, for creating the title compound, direct deprotonation at the C2 position of 3-hexylthiophene is the target. The directing effect of the sulfur atom typically favors metalation at the adjacent C2 or C5 positions. The steric hindrance from the hexyl group at C3 can influence the regioselectivity, favoring metalation at the less hindered C2 position. Knochel and coworkers have demonstrated the power of TMPMgCl·LiCl in achieving regioselective metalations on various thiophene systems, which can then be used in subsequent reactions. sigmaaldrich.com For example, the metalation of 2,5-dichlorothiophene (B70043) with TMPMgCl·LiCl regioselectively occurs at the 3-position. sigmaaldrich.com A similar principle applies to the directed metalation of 2-chloro-3-hexylthiophene, where the base abstracts a proton to form a Grignard-like intermediate ready for further coupling. researchgate.net

Table 1: Features of TMPMgCl·LiCl for Regioselective Metalation

Feature Advantage Reference
High Reactivity The LiCl additive enhances the nucleophilicity and basicity of the amide base. rsc.org
Excellent Solubility Soluble in THF, allowing for homogeneous reaction conditions. sigmaaldrich.comrsc.org
High Regioselectivity Enables deprotonation at specific sites on functionalized aromatic and heterocyclic rings. sigmaaldrich.comnih.govnih.gov

| Functional Group Tolerance | Compatible with sensitive functional groups like esters and nitriles. | sigmaaldrich.comorgsyn.org |

This method provides a reliable and powerful route to generate functionalized aryl and heteroaryl magnesium compounds that are otherwise difficult to access. researchgate.net

Transition Metal (Ni or Pd)-Catalyzed Cross-Coupling

Once formed, this compound is a versatile nucleophile for transition metal-catalyzed cross-coupling reactions. These reactions, particularly those catalyzed by nickel (Ni) and palladium (Pd), are fundamental for forming carbon-carbon bonds and constructing complex biaryl and heteroaryl structures. thieme-connect.denih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are often favored for their high reactivity and lower cost compared to palladium. They are particularly effective in coupling Grignard reagents with aryl and alkyl halides. d-nb.infoprinceton.edu In a typical Kumada-type cross-coupling, this compound can be reacted with an aryl bromide in the presence of a nickel catalyst, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), to yield a 2-aryl-3-hexylthiophene. Research has shown that nickel catalysts can efficiently couple Grignard reagents with a variety of partners, including those with challenging steric hindrance or sensitive functional groups. princeton.eduamazonaws.com For example, a nickel(0) catalyst generated in situ has been used to couple the Grignard reagent derived from 2-chloro-3-hexylthiophene with high efficiency, yielding the desired head-to-tail bithiophene product in 95% yield. researchgate.net This highlights the utility of nickel catalysis in the synthesis of conjugated polymers and other materials based on polythiophenes.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada reactions, are renowned for their broad scope and high functional group tolerance. nih.gov The reaction of this compound with aryl or heteroaryl halides (iodides, bromides) using a palladium catalyst provides a direct route to functionalized thiophenes. thieme-connect.de Catalysts are often formed in situ from a palladium source like Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)) and a phosphine ligand, such as DavePhos. thieme-connect.de These systems can operate under mild, even cryogenic, conditions, which preserves sensitive functionalities on the coupling partners. thieme-connect.de The use of zinc halide additives can sometimes enhance the reaction by "softening" the Grignard reagent through transmetalation, leading to cleaner reactions and better yields with a broader range of substrates. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Catalyst System Coupling Partner Product Type Significance Reference
Ni(0) catalyst Thienyl Grignard Bithiophene High yield (95%) for conjugated polymer synthesis. researchgate.net
Pd(dba)₂ / DavePhos Aryl Iodide 2-Aryl-3-hexylthiophene High chemoselectivity and functional group tolerance. thieme-connect.de
Pd(OAc)₂ / t-Bu₃P / ZnBr₂ Aryl Bromide Arylated Thiophene Additive-mediated enhancement of reactivity and yield. organic-chemistry.org

| NiCl₂ / Ligand | Aryl Bromide | Arylated Thiophene | Effective coupling of tertiary alkylmagnesium halides. | amazonaws.com |

These cross-coupling strategies are indispensable for elaborating the structure of the 3-hexylthiophene core, enabling the synthesis of a vast range of compounds for applications in materials science and medicinal chemistry.

Reactions with Carbonyl Compounds in Organic Synthesis

Grignard reagents are powerful carbon-based nucleophiles that readily react with electrophilic carbonyl compounds. libretexts.org The reaction of this compound with aldehydes, ketones, and esters provides a direct and efficient method for synthesizing a variety of thiophene-substituted alcohols. libretexts.orgvaia.com This transformation is a fundamental tool in organic synthesis for building molecular complexity and creating key intermediates for more elaborate structures.

The general mechanism involves the nucleophilic attack of the carbanionic thienyl group on the electrophilic carbonyl carbon. libretexts.org This addition breaks the carbon-oxygen pi bond, forming a tetrahedral magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product. libretexts.org

The class of alcohol produced depends on the nature of the carbonyl starting material:

Primary Alcohols: Reaction with formaldehyde (B43269) (H₂C=O) yields a primary alcohol, (3-hexylthiophen-2-yl)methanol. libretexts.org

Secondary Alcohols: Reaction with other aldehydes (RCHO) produces secondary alcohols, where the R group comes from the aldehyde. For example, reacting with acetaldehyde (B116499) gives 1-(3-hexylthiophen-2-yl)ethanol. libretexts.org

Tertiary Alcohols: Reaction with ketones (R₂C=O) results in the formation of tertiary alcohols. For instance, reaction with acetone (B3395972) yields 2-(3-hexylthiophen-2-yl)propan-2-ol. libretexts.orgvaia.com

Tertiary Alcohols from Esters: Esters react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl to form a ketone intermediate (after the elimination of the alkoxy group), which then immediately reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol where two identical substituents are derived from the Grignard reagent. libretexts.orglibretexts.org

Table 3: Synthesis of Thiophene-Substituted Alcohols

Carbonyl Reactant Structure Product Class Product Name
Formaldehyde H₂C=O Primary Alcohol (3-Hexylthiophen-2-yl)methanol
Acetaldehyde CH₃CHO Secondary Alcohol 1-(3-Hexylthiophen-2-yl)ethanol
Acetone (CH₃)₂CO Tertiary Alcohol 2-(3-Hexylthiophen-2-yl)propan-2-ol
Ethyl Acetate (B1210297) CH₃COOEt Tertiary Alcohol 2-(3-Hexylthiophen-2-yl)-3-methyl-3-pentanol*

*Assuming the product is 2,3-dimethyl-3-(3-hexylthiophen-2-yl)pentan-3-ol after reacting with two equivalents. A more accurate product from ethyl acetate would be 2-(3-hexylthiophen-2-yl)propan-2-ol, where the two methyl groups come from the Grignard reagent in a hypothetical reaction, which is not the case here. The reaction with ethyl acetate would yield a tertiary alcohol with two 3-hexylthien-2-yl groups and one methyl group attached to the carbinol carbon.

This reactivity provides a straightforward and versatile route to a range of functionalized thiophenes bearing hydroxyl groups, which can serve as precursors for further synthetic transformations. nih.gov

Spectroscopic and Computational Studies of 3 Hexylthiophen 2 Yl Magnesium Bromide and Its Reactions

In-situ Monitoring of Grignard Reagent Formation and Reactions

Real-time analysis of chemical reactions provides invaluable insights into kinetics, mechanisms, and the influence of process parameters. mt.com For Grignard reagents, whose formation can be sensitive to initiation delays and whose reactivity is high, in-situ monitoring is crucial for both safety and process optimization.

Raman spectroscopy is a powerful process analytical technology (PAT) tool for in-situ, real-time monitoring of chemical reactions, including those involving organometallic species. americanpharmaceuticalreview.commdpi.com This non-destructive technique provides detailed molecular information by detecting vibrational modes of molecules. mdpi.com Its low sensitivity to water and the ability to use fiber-optic probes make it well-suited for analyzing reactions in harsh environments or complex mixtures. mdpi.com

In the context of reactions involving (3-Hexylthiophen-2-yl)magnesium bromide, Raman spectroscopy can be employed to monitor the progress of transmetalation steps. For instance, in nickel-catalyzed cross-coupling polymerizations (Kumada-type), this Grignard reagent transfers its organic moiety to the nickel catalyst. This process can be followed by tracking characteristic Raman bands. Key vibrational modes of the thiophene (B33073) ring and the C-Mg bond of the Grignard reagent, as well as the C-Br bond of the starting material (2-bromo-3-hexylthiophene), can be monitored. americanpharmaceuticalreview.com The disappearance of the C-Br band and the evolution of bands associated with the Grignard reagent and subsequent intermediates provide a real-time profile of the reaction.

Femtosecond stimulated Raman scattering (FSRS), an advanced Raman technique, offers the ability to visualize structural dynamics on ultrafast timescales, which can be applied to understand the excited-state dynamics and reaction pathways of thiophene-based molecules upon photoexcitation. nih.gov While not a direct monitoring tool for the Grignard formation itself, it highlights the depth of structural information Raman techniques can provide for thiophene systems.

Table 1: Potential Raman Bands for Monitoring Reactions of Thiophene Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Application in Monitoring
C-Br Stretch262Disappearance of aryl bromide starting material. americanpharmaceuticalreview.com
Thiophene Ring Modes700 - 1500Changes in ring structure upon reaction. researchgate.net
C-S Stretch~754Monitoring integrity and reaction at the thiophene ring. researchgate.net

In-situ Fourier Transform Infrared (FTIR) spectroscopy is an established method for understanding and optimizing chemical reactions in real-time, including the formation of Grignard reagents. mt.comacs.org This technique is particularly advantageous in continuous flow chemistry, where rapid analysis is essential for process control. researchgate.netmt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction stream, chemists can track the concentration of reactants, intermediates, and products without the need for sampling. researchgate.net

For the formation of this compound, FTIR spectroscopy can definitively confirm the reaction's initiation, a critical safety parameter for these highly exothermic processes. acs.org The process involves monitoring the infrared absorbance of the starting material, 2-bromo-3-hexylthiophene (B1249596). A decrease in the intensity of characteristic bands associated with the aryl halide signifies its consumption and the start of the Grignard formation. acs.org This allows for controlled addition of the remaining halide, preventing dangerous accumulation. acs.org

Furthermore, in-situ FTIR can monitor subsequent reactions. For example, in a Grignard addition to a carbonyl compound, the disappearance of the C=O stretching band of the electrophile and the appearance of bands corresponding to the new alcohol product can be tracked to determine reaction completion. researchgate.net This real-time data allows for precise control over reaction times and reagent stoichiometry, leading to improved yield and purity. researchgate.net

Table 2: Application of In-situ FTIR in Grignard Reactions

Monitored SpeciesSpectroscopic EventPurposeReference
Organic HalideDecrease in characteristic IR absorbanceConfirms reaction initiation, monitors consumption acs.org
Carbonyl CompoundDisappearance of C=O stretchMonitors progress of addition reaction researchgate.net
Water in Solvent (THF)Quantification of O-H bandEnsures anhydrous conditions for reaction acs.org

Characterization of Polymerization Intermediates and End-Groups

The properties of poly(3-hexylthiophene) (P3HT), such as its charge carrier mobility and performance in electronic devices, are critically dependent on its molecular structure, including regioregularity, molecular weight, and the nature of the polymer chain end-groups. The initial Grignard reagent, this compound, plays a fundamental role in defining these characteristics during polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is an indispensable tool for the structural elucidation of P3HT. It provides detailed information on the regioregularity of the polymer, which describes the arrangement of the monomer units. Head-to-tail (HT) couplings are desired for effective π-stacking and high charge mobility, while head-to-head (HH) or tail-to-tail (TT) couplings introduce defects. researchgate.net

The regioregularity is calculated by analyzing the chemical shifts of the aromatic proton on the thiophene ring and the α-methylene protons of the hexyl side chain. researchgate.net In a highly regioregular HT-P3HT, the aromatic proton typically appears as a singlet around 6.98 ppm, while the α-methylene protons give a triplet at approximately 2.80 ppm in CDCl₃. rsc.org

Furthermore, ¹H-NMR can be used to determine the absolute molecular weight of moderate-length polymers and to identify the end-groups of the polymer chains. researchgate.net By comparing the integration of the signals from the repeating monomer units to the signals from the terminal groups (e.g., hydrogen, bromine, or initiator fragments), one can calculate the degree of polymerization. researchgate.netcmu.edu This analysis is crucial for understanding the initiation and termination mechanisms of the polymerization process.

Table 3: Key ¹H-NMR Signals for P3HT Characterization in CDCl₃

ProtonChemical Shift (ppm)SignificanceReference
Aromatic (HT coupling)~6.98Regioregularity, repeating unit integration rsc.org
α-Methylene (HT coupling)~2.80Regioregularity, repeating unit integration rsc.org
Terminal Methyl~0.90Side-chain and end-group analysis rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique ideal for the analysis of large molecules like polymers. nih.govresearchgate.net It provides information on the absolute molecular weight, molecular weight distribution (polydispersity), and the chemical nature of end-groups. cmu.edu This is often considered more accurate than size-exclusion chromatography (SEC/GPC), which provides relative molecular weights based on calibration with standards like polystyrene and can overestimate the molecular weight of rigid polymers like P3HT. researchgate.netnih.gov

In the analysis of P3HT synthesized from this compound, MALDI-TOF MS spectra show distinct series of peaks. Each peak corresponds to a specific polymer chain length, and the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit (3-hexylthiophene, 166.29 g/mol ).

Crucially, the absolute mass of each peak allows for the identification of the end-groups. cmu.edu For example, a P3HT sample may exhibit different series of peaks corresponding to chains with different end-group combinations, such as Hydrogen/Bromine or Hydrogen/Hydrogen. researchgate.net This information is vital for confirming the success of end-capping reactions or understanding termination pathways in the polymerization. cmu.eduresearchgate.net

Table 4: Comparison of Polymer Analysis Techniques for P3HT

TechniqueInformation ProvidedAdvantagesLimitations
MALDI-TOF MS Absolute molecular weight, end-group composition, polydispersityHigh accuracy for absolute mass, detailed end-group analysis. cmu.eduresearchgate.netCan have lower resolution for very high molecular weight polymers. nih.gov
GPC/SEC Relative molecular weight, polydispersityGood for routine analysis of polydispersity.Molecular weights are relative to standards and can be inaccurate for P3HT. researchgate.netnih.gov
¹H-NMR Regioregularity, absolute molecular weight (for smaller polymers), end-group analysis. researchgate.netExcellent for structural details and regioregularity. researchgate.netLess accurate for high molecular weight determination compared to MALDI-TOF MS. researchgate.net

Density Functional Theory (DFT) Calculations for Mechanistic Investigations

Density Functional Theory (DFT) calculations have become a powerful tool for investigating the mechanisms of complex chemical reactions at the molecular level. For Grignard reagents, DFT can provide fundamental insights into their formation, structure, and reactivity that are often difficult to obtain through experimental means alone. whiterose.ac.ukrsc.org

DFT studies can be used to model the formation of this compound on the surface of magnesium metal. Such calculations can elucidate the energetics of different proposed mechanisms, such as radical pathways versus non-radical pathways. rsc.org By calculating the structures and energies of reactants, transition states, and intermediates, researchers can map out the entire reaction energy profile, helping to resolve long-standing mechanistic debates. rsc.orgalfredstate.edu

Furthermore, DFT is crucial for understanding the complex solution-state behavior of Grignard reagents, which is governed by the Schlenk equilibrium. acs.org Computational studies on model systems like CH₃MgCl in THF have shown how solvent molecules coordinate to the magnesium center and mediate the equilibrium between the monomeric Grignard reagent (RMgX) and its dimeric forms (R₂Mg and MgX₂). acs.org These calculations can predict the most stable solvated structures and the energy barriers for their interconversion, which directly impacts the reagent's reactivity in subsequent polymerization steps. In the context of Kumada catalyst-transfer polymerization, DFT can also model the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing a detailed picture of how the polymer chain grows. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.